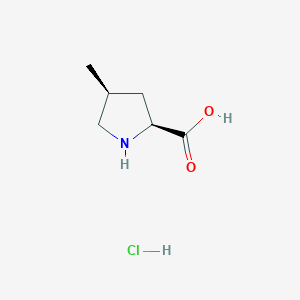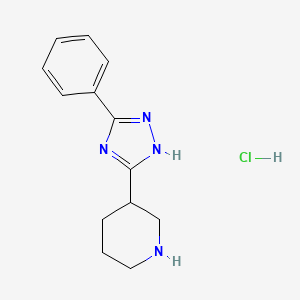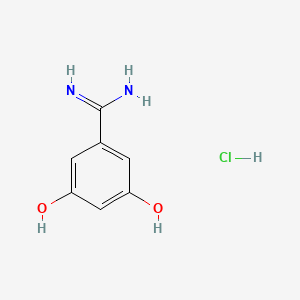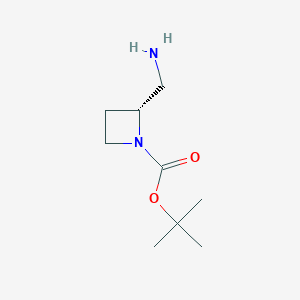
(R)-2-Aminomethyl-1-boc-azetidine
Vue d'ensemble
Description
®-2-Aminomethyl-1-boc-azetidine is a chiral azetidine derivative, characterized by the presence of a tert-butoxycarbonyl (boc) protecting group on the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Aminomethyl-1-boc-azetidine typically involves the following steps:
Starting Material: The synthesis begins with commercially available azetidine.
Protection: The nitrogen atom of azetidine is protected using a tert-butoxycarbonyl (boc) group. This is achieved by reacting azetidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Aminomethylation: The protected azetidine is then subjected to aminomethylation
Industrial Production Methods: Industrial production of ®-2-Aminomethyl-1-boc-azetidine follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions: ®-2-Aminomethyl-1-boc-azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to yield amines or other reduced derivatives.
Substitution: The boc protecting group can be substituted under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Acidic conditions, often using trifluoroacetic acid (TFA), are employed to remove the boc group.
Major Products: The major products formed from these reactions include various amines, oxides, and substituted derivatives, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
®-2-Aminomethyl-1-boc-azetidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Industry: The compound is employed in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of ®-2-Aminomethyl-1-boc-azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The boc protecting group provides stability, allowing the compound to be selectively deprotected under controlled conditions, thereby releasing the active amine. This active amine can then interact with its target, modulating biological pathways and exerting its effects.
Comparaison Avec Des Composés Similaires
(S)-2-Aminomethyl-1-boc-azetidine: The enantiomer of ®-2-Aminomethyl-1-boc-azetidine, differing in its stereochemistry.
2-Aminomethyl-1-boc-pyrrolidine: A similar compound with a pyrrolidine ring instead of an azetidine ring.
2-Aminomethyl-1-boc-piperidine: Another similar compound with a piperidine ring.
Uniqueness: ®-2-Aminomethyl-1-boc-azetidine is unique due to its chiral nature and the presence of the azetidine ring, which imparts distinct chemical and biological properties compared to its analogs. Its specific stereochemistry and ring structure make it a valuable intermediate in the synthesis of enantiomerically pure pharmaceuticals.
Propriétés
IUPAC Name |
tert-butyl (2R)-2-(aminomethyl)azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-5-4-7(11)6-10/h7H,4-6,10H2,1-3H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTIGSUFOTRCYOO-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


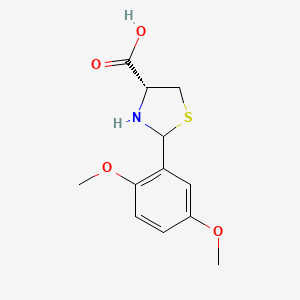
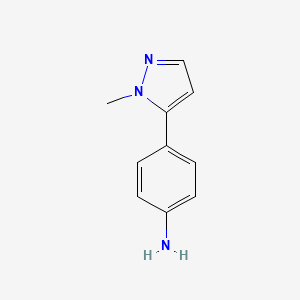
![Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol](/img/structure/B1392953.png)
![2-[4-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid](/img/structure/B1392954.png)

![1-[(4-Bromo-2-fluorophenyl)acetyl]pyrrolidine](/img/structure/B1392958.png)
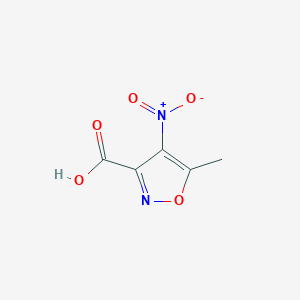
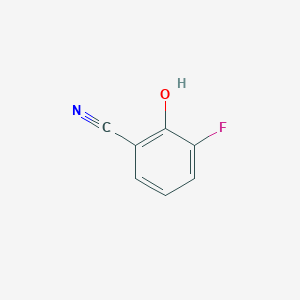
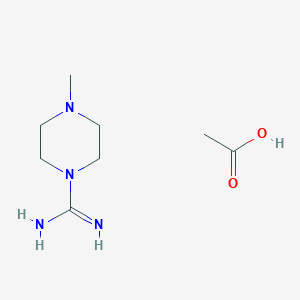
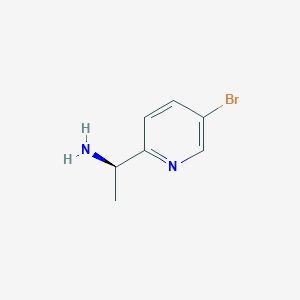
![8-Azabicyclo[3.2.1]octane-3,8-dicarboxylic acid, 8-(1,1-dimethylethyl) ester, (3-endo)-](/img/structure/B1392966.png)
